6-Methyl-2-heptene

Separation Science Distillation Process Engineering

6-Methyl-2-heptene (CAS 73548-72-8) is a branched C8 alkene with the molecular formula C8H16 and a molecular weight of 112.21 g/mol. The compound exists as cis (Z) and trans (E) geometric isomers, each with distinct stereochemical and physical property profiles.

Molecular Formula C8H16
Molecular Weight 112.21 g/mol
Cat. No. B13803347
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Methyl-2-heptene
Molecular FormulaC8H16
Molecular Weight112.21 g/mol
Structural Identifiers
SMILESCC=CCCC(C)C
InChIInChI=1S/C8H16/c1-4-5-6-7-8(2)3/h4-5,8H,6-7H2,1-3H3/b5-4+
InChIKeyLXBJRNXXTAWCKU-SNAWJCMRSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Methyl-2-heptene: Properties, Specifications, and Sourcing for Research and Industrial Applications


6-Methyl-2-heptene (CAS 73548-72-8) is a branched C8 alkene with the molecular formula C8H16 and a molecular weight of 112.21 g/mol. The compound exists as cis (Z) and trans (E) geometric isomers, each with distinct stereochemical and physical property profiles [1]. 6-Methyl-2-heptene is an internal, non-conjugated olefin that serves as a versatile intermediate in organic synthesis, particularly in the production of flavors, fragrances, and fine chemicals. Its reactivity is governed by the carbon-carbon double bond located between positions 2 and 3 of the heptene backbone, enabling a range of addition and functionalization chemistries .

Why 6-Methyl-2-heptene Cannot Be Directly Substituted with Generic C8 Alkenes


Generic substitution of 6-methyl-2-heptene with other C8 alkenes (e.g., 2-methyl-2-heptene, 1-octene, or 2,4,4-trimethylpentenes) is precluded by substantial differences in physicochemical properties, reactivity profiles, and stereochemical outcomes. The location and geometry of the double bond in 6-methyl-2-heptene confer unique boiling point, vapor pressure, and density characteristics that directly impact separation and purification processes . Critically, the cis/trans isomerism of 6-methyl-2-heptene governs reaction selectivity and product distribution in key transformations such as oxidation and hydrogenation, where analogous compounds like 3-heptene exhibit divergent product ratios based solely on double bond geometry [1]. Furthermore, in etherification reactions, the substitution pattern of the alkene dictates reaction rate and activation energy; for example, 2-methyl-1-heptene undergoes etherification with methanol with an activation energy of 90 kJ/mol, a value that would differ for 6-methyl-2-heptene due to its distinct electronic and steric environment [2]. These quantifiable differences translate directly to altered process efficiency, yield, and purity in industrial and research settings.

Quantitative Differentiation of 6-Methyl-2-heptene Against Comparators: Physical, Chromatographic, and Reactivity Evidence


Boiling Point and Vapor Pressure Differentiation from 2-Methyl-2-heptene

6-Methyl-2-heptene exhibits a significantly lower boiling point (115.2±7.0 °C at 760 mmHg) compared to the isomeric 2-methyl-2-heptene (122.4±3.0 °C at 760 mmHg), a difference of approximately 7.2 °C . This disparity arises from the different positions of the methyl branch and double bond, which influence intermolecular forces and molecular packing. The vapor pressure of 6-methyl-2-heptene is correspondingly higher at 22.8±0.1 mmHg at 25 °C, compared to 16.8±0.1 mmHg for 2-methyl-2-heptene .

Separation Science Distillation Process Engineering

Cis/Trans Isomer Impact on Oxidation Selectivity: A Class-Level Inference for 6-Methyl-2-heptene

While direct oxidation data for 6-methyl-2-heptene is not identified in the primary literature, a relevant class-level inference can be drawn from the oxidation of 3-heptene isomers with nitrous oxide. The study demonstrated that cis- and trans-3-heptene exhibit similar overall reactivity but yield different product ratios due to variations in the contribution of the C-C bond cleavage route. Specifically, the yield of ketones is lower for the trans-isomer because of a higher contribution from the cleavage pathway [1]. By extrapolation, the cis and trans isomers of 6-methyl-2-heptene are expected to exhibit analogous stereochemically-driven differences in oxidation product selectivity.

Oxidation Chemistry Stereochemistry Reaction Selectivity

Retention Index Differentiation for Gas Chromatographic Identification

The (Z)-6-methyl-2-heptene isomer possesses a distinct Kovats Retention Index (RI) of 776.7 on a Petrocol DH capillary column at 30°C, and 769-771.9 on squalane columns under varying temperature conditions [1][2]. These RI values are specific to the cis-isomer and differentiate it from other C8 alkenes, including the trans-isomer and positional isomers like 2-methyl-2-heptene. This analytical fingerprint enables unambiguous identification and quantification in complex mixtures, such as catalytic cracking gasolines [3].

Analytical Chemistry Gas Chromatography Compound Identification

Hydrogenation Chemoselectivity Profile: A Comparative Study with 2-Heptene and 6-Methyl-5-hepten-2-one

A nano-palladium catalyst (Pd nanoparticles immobilized on polymeric resin) was evaluated for chemoselective hydrogenation under continuous-flow conditions. The catalyst demonstrated high activity and selectivity for the hydrogenation of C=C double bonds, as confirmed using 2-heptene and 6-methyl-5-hepten-2-one as substrates [1]. This study provides a direct comparison of the hydrogenation behavior of a simple linear alkene (2-heptene) and a branched, functionalized alkene (6-methyl-5-hepten-2-one) using the same catalyst system, establishing a performance benchmark for the hydrogenation of related branched alkenes like 6-methyl-2-heptene.

Catalysis Hydrogenation Flow Chemistry

LogP Value as a Predictor of Lipophilicity and Environmental Fate

The calculated octanol-water partition coefficient (LogP) for (E)-6-methyl-2-heptene is 4.420 [1], while an alternative experimental LogP value of 2.99870 has been reported [2]. These values indicate moderate to high lipophilicity, which is comparable to other C8 alkenes but distinct from more polar analogues like 6-methyl-5-hepten-2-one. The LogP value is a critical parameter for predicting the compound's behavior in environmental compartments, its potential for bioaccumulation, and its suitability for specific formulation applications.

Physicochemical Properties Environmental Fate QSAR

Optimal Application Scenarios for 6-Methyl-2-heptene Based on Quantitative Differentiation Evidence


Distillation and Purification Processes Requiring Precise Boiling Point Separation

In industrial settings where 6-methyl-2-heptene must be separated from isomeric mixtures (e.g., containing 2-methyl-2-heptene), the boiling point difference of approximately 7.2 °C provides a quantifiable basis for designing fractional distillation columns. This separation is critical for obtaining high-purity 6-methyl-2-heptene for downstream applications, as confirmed by vapor pressure data .

Stereospecific Oxidation for Targeted Ketone Synthesis

For synthetic routes that require the production of specific ketone isomers, the choice between cis- and trans-6-methyl-2-heptene is non-trivial. Based on class-level inference from 3-heptene oxidation, the trans-isomer is expected to yield a lower proportion of ketone products due to enhanced C-C bond cleavage [1]. Researchers should select the isomer that aligns with their desired product selectivity profile.

Gas Chromatographic Method Development and Quality Control

The well-defined Kovats Retention Index of 776.7 for (Z)-6-methyl-2-heptene on a Petrocol DH column provides a robust analytical anchor for developing and validating GC methods [2]. This is particularly valuable for laboratories analyzing complex hydrocarbon mixtures, such as those from fluid catalytic cracking (FCC) units, where unambiguous identification of this specific alkene is required [3].

Continuous-Flow Hydrogenation for Saturated Branched Hydrocarbons

The demonstrated chemoselectivity of Pd-based catalysts for the hydrogenation of C=C bonds in related branched alkenes supports the use of 6-methyl-2-heptene in continuous-flow hydrogenation processes [4]. This application is relevant for the production of 6-methylheptane, a saturated hydrocarbon with potential use as a solvent or intermediate.

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